N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a fluorinated heterocyclic compound featuring an imidazole core linked to a 1,2,4-oxadiazole ring and an acetamide moiety. Its structure includes dual fluorophenyl substituents (4-fluorophenyl and 3-fluorophenyl), which contribute to its electronic and steric properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-13-4-6-15(7-5-13)23-17(27)10-26-9-16(22-11-26)18-24-19(28-25-18)12-2-1-3-14(21)8-12/h1-9,11H,10H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUDMQKRHGRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests that it may interact with a variety of proteins or enzymes in the body
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound influences multiple pathways, leading to a variety of downstream effects.
Pharmacokinetics
The presence of fluorine atoms in the molecule may enhance its metabolic stability and improve its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Comparison with Similar Compounds
Structural Comparison
The structural diversity of analogous compounds arises from variations in aryl substituents, heterocyclic cores, and functional groups (Table 1).
Table 1: Structural Features of Comparable Compounds
- Fluorine vs.
- Oxadiazole vs. Triazole/Isoxazole : The 1,2,4-oxadiazole in the target compound is more electron-deficient than triazoles (6m) or isoxazoles (), which may influence π-π stacking and solubility .
- Sulfanyl vs. Nitro Groups : The sulfanyl group in ’s compound increases susceptibility to oxidation, whereas the nitro group in [19F]FBNA () could confer radiosensitizing properties .
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